

Preclinical Safety and Toxicology Profile of SHEN26: An In-depth Technical Guide

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Compound of Interest

Compound Name: SHEN26

Cat. No.: B12372595

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Introduction: **SHEN26** (also known as ATV014) is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **SHEN26**, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical studies, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action and metabolic pathway.

Non-Clinical Safety Pharmacology

A broad panel screening of **SHEN26**, its active metabolite GS-441524, and the active triphosphate form (RTP) was conducted to assess off-target activity. The compounds were tested against a panel of 87 targets at a concentration of 20 μ M.

Key Findings:

- **SHEN26**, GS-441524, and RTP demonstrated a favorable off-target selectivity profile.
- The inhibition rates were less than 50% for all screened targets, with the exception of a 53% inhibition of the adenosine transporter by **SHEN26**.^[1]

Preclinical Toxicology

A comprehensive set of toxicology studies were conducted in two species, rats and dogs, to evaluate the safety profile of **SHEN26**. These studies included single-dose and repeat-dose toxicity assessments, as well as genotoxicity assays.

Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the maximum tolerated dose (MTD).

Experimental Protocol:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Oral gavage.
- Dose Levels: Escalating doses to determine the MTD.
- Observation Period: 14 days.
- Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Results:

Species	Maximum Tolerated Dose (MTD)
Rat	2000 mg/kg
Dog	2000 mg/kg

Table 1: Single-Dose Toxicity of **SHEN26**[\[1\]](#)

Repeat-Dose Toxicity

Fourteen-day repeat-dose oral toxicity studies were conducted in rats and dogs to establish the No Observed Adverse Effect Level (NOAEL) and to further characterize the toxicological profile of **SHEN26**.

Experimental Protocol:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Daily oral gavage for 14 consecutive days.
- Dose Groups: Vehicle control and multiple dose levels of **SHEN26**.
- Parameters Monitored:
 - Clinical observations
 - Body weight and food consumption
 - Ophthalmoscopy
 - Hematology
 - Clinical chemistry
 - Urinalysis
 - Gross pathology
 - Organ weights
 - Histopathology of a comprehensive list of tissues.

Results:

Species	NOAEL (mg/kg/day)	MTD (mg/kg/day)
Rat	400	800
Dog	100	300

Table 2: 14-Day Repeat-Dose Toxicity of **SHEN26**[\[1\]](#)

Genotoxicity

SHEN26 and its active metabolite GS-441524 were evaluated for their potential to induce gene mutations and chromosomal damage.

Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test):
 - Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
 - Conditions: With and without metabolic activation (S9 mix).
 - Method: Plate incorporation method.
- In Vivo Micronucleus Test:
 - Species: ICR mice.
 - Administration: Oral gavage.
 - Tissue: Bone marrow erythrocytes.
 - Analysis: Frequency of micronucleated polychromatic erythrocytes.

Results:

- **SHEN26** and GS-441524 were non-mutagenic in the Ames test, with and without metabolic activation.[\[1\]](#)
- **SHEN26** did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating it is not clastogenic in vivo.[\[1\]](#)

Pharmacokinetics and Metabolism

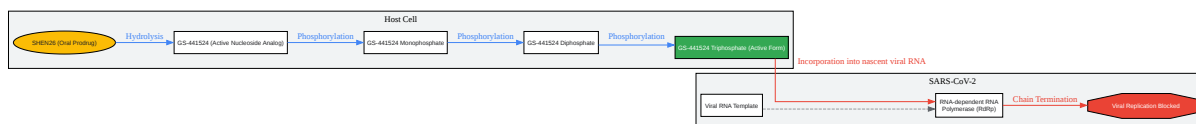
The pharmacokinetic profile of **SHEN26** was investigated in multiple preclinical species. As a prodrug, **SHEN26** is rapidly converted to its active metabolite, GS-441524.

Key Findings:

- **SHEN26** is designed to improve the oral bioavailability of GS-441524.
- Metabolism studies in hepatocytes from mice, rats, dogs, monkeys, and humans revealed that the primary metabolic pathway is the hydrolysis of the prodrug moiety to yield the active metabolite, GS-441524.[2]
- In all five species, GS-441524 was the major metabolite detected.[2]
- Tissue distribution studies in rats demonstrated that GS-441524 is widely and rapidly distributed, with notable concentrations in the lungs, the primary site of SARS-CoV-2 infection.[2]

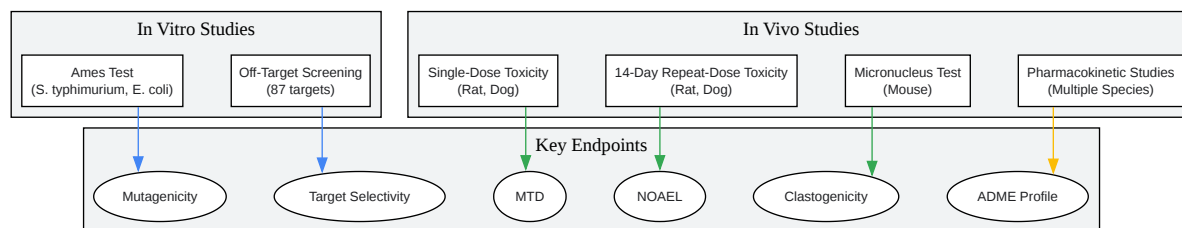
Mechanism of Action and Metabolic Pathway Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action of **SHEN26**.



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Caption: Preclinical safety and toxicology experimental workflow for **SHEN26**.

Conclusion

The preclinical data available for **SHEN26** (ATV014) indicate a favorable safety and toxicology profile. The compound is non-mutagenic and non-clastogenic, with a high maximum tolerated dose in single-dose studies in both rats and dogs. Repeat-dose toxicity studies have established No Observed Adverse Effect Levels, providing a basis for the safety margins in clinical development. The pharmacokinetic and metabolism studies confirm its intended behavior as a prodrug, efficiently delivering the active antiviral agent, GS-441524, to target tissues. This comprehensive preclinical assessment supported the progression of **SHEN26** into clinical trials.

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References

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